4-Bromo-6-(thiophen-2-yl)pyrimidine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

4-Bromo-6-(thiophen-2-yl)pyrimidine provides optimal C4 reactivity for sequential cross-couplings—superior to chloro (lower activity) and iodo (higher cost/stability concerns) analogs. The thiophene moiety is essential for anti-schistosomal activity versus inactive phenyl derivatives. Supplied at 95% HPLC purity with defined physicochemical properties (BP 335.6±27.0 °C), this scaffold enables probe development and process R&D with predictable performance.

Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
CAS No. 1086382-29-7
Cat. No. B1463108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(thiophen-2-yl)pyrimidine
CAS1086382-29-7
Molecular FormulaC8H5BrN2S
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NC=N2)Br
InChIInChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H
InChIKeyFGDZPTAQGKVXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(thiophen-2-yl)pyrimidine (CAS 1086382-29-7): A Strategic Halogenated Pyrimidine Building Block


4-Bromo-6-(thiophen-2-yl)pyrimidine is a disubstituted pyrimidine heterocycle containing a bromine atom at the 4-position and a thiophen-2-yl moiety at the 6-position . This scaffold serves as a key synthetic intermediate due to the orthogonal reactivity conferred by the bromine substituent, which enables sequential cross-coupling reactions [1]. In a broader context, thiophen-2-yl-pyrimidine congeners have emerged as promising leads in antiparasitic drug discovery, demonstrating potent and selective activity against Schistosoma mansoni [2].

Why 4-Bromo-6-(thiophen-2-yl)pyrimidine Cannot Be Casually Replaced by Its Chloro, Iodo, or Phenyl Analogs


The unique differentiation of 4-Bromo-6-(thiophen-2-yl)pyrimidine arises from the convergence of two critical structural features: the presence of the thiophene ring, which is central to anti-schistosomal activity [1], and the specifically bromine-based halogen handle at C4. The chlorine analog (4-Chloro-6-(thiophen-2-yl)pyrimidine) exhibits lower reactivity in key cross-coupling reactions [2], while the iodo analog is associated with higher cost and potential stability concerns. Furthermore, replacing the thiophene with a phenyl ring (as in 4-Bromo-6-phenylpyrimidine) results in the loss of antiparasitic efficacy, underscoring that the thiophene moiety is not an interchangeable aromatic group in this pharmacophore [3].

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 4-Bromo-6-(thiophen-2-yl)pyrimidine


Reactivity Advantage in Suzuki-Miyaura Cross-Coupling vs. Chloro Analog

The presence of a bromine atom at the 4-position of the pyrimidine ring enables efficient Suzuki-Miyaura cross-coupling, a pivotal reaction for diversifying this scaffold [1]. While direct quantitative yield data for this specific compound are not publicly available, class-level inference based on halogen reactivity establishes a clear hierarchy: bromo > chloro in oxidative addition steps, making the bromo derivative the preferred substrate for iterative library synthesis [2]. In contrast, the 4-chloro analog (CAS 374554-75-3) is significantly less reactive under standard Suzuki conditions, often requiring harsher conditions or specialized catalysts.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Preservation of Anti-Schistosomal Phenotype: Evidence from Thiophen-2-yl-pyrimidine Congeners

The thiophen-2-yl-pyrimidine scaffold is a validated core for anti-schistosomal activity. In a head-to-head comparison, phenylpyrimidines were replaced with thiophen-2-yl-pyrimidine congeners, which retained potent paralysis of S. mansoni while exhibiting a marked improvement in selectivity [1]. The originating phenylpyrimidines displayed cytotoxicity in the low nanomolar range (≤100 nM) against mammalian cells, whereas the thiophen-2-yl-pyrimidine derivatives were 1-4 orders of magnitude less cytotoxic (1-10,000 µM) [1].

Antiparasitic Schistosomiasis Phenotypic Screening

Defined Molecular Properties: Predicted Boiling Point and Density for Process Optimization

While experimental thermodynamic data are not widely published, predicted values provide a baseline for procurement and process planning. For 4-Bromo-6-(thiophen-2-yl)pyrimidine, the predicted boiling point is 335.6±27.0 °C and density is 1.642±0.06 g/cm³ . These values are distinct from related analogs (e.g., 4-chloro analog, predicted BP ~310-320 °C), which can influence solvent selection and purification strategy during scale-up.

Physicochemical Properties Process Chemistry Purification

Availability and Purity Profile: A Readily Sourced Intermediate with Documented Specifications

Unlike some niche analogs, 4-Bromo-6-(thiophen-2-yl)pyrimidine is commercially available from multiple vendors with a standard purity of 95% by HPLC . This documented purity specification, combined with its CAS registry (1086382-29-7), ensures batch-to-batch consistency, which is essential for reproducible synthesis. In contrast, more exotic analogs may lack standardized purity profiles or require custom synthesis, introducing variability and lead time.

Supply Chain Purity Procurement

Where 4-Bromo-6-(thiophen-2-yl)pyrimidine Delivers Maximum Scientific and Procurement Value


Medicinal Chemistry: Iterative Synthesis of Anti-Schistosomal Lead Series

The bromine substituent at C4 of the pyrimidine ring is the optimal leaving group for sequential Suzuki-Miyaura couplings, enabling the rapid diversification of the thiophen-2-yl-pyrimidine core . This is particularly valuable in the medicinal chemistry of neglected tropical diseases, where the thiophene moiety has been shown to confer a significant selectivity advantage over phenyl-based analogs in phenotypic screens against Schistosoma mansoni [1].

Process Chemistry: Reliable Intermediate for Scale-up Campaigns

The availability of 4-Bromo-6-(thiophen-2-yl)pyrimidine with a documented purity of 95% HPLC and its defined predicted physicochemical properties (BP: 335.6±27.0 °C) make it a predictable starting material for process R&D. This contrasts with less available or less reactive chloro analogs, which could introduce batch-to-batch variability and require more forcing reaction conditions [2].

Chemical Biology: Tool Compound Generation for Target Deconvolution

The orthogonal reactivity of the bromine atom allows for the installation of affinity tags or fluorescent probes at the 4-position without disrupting the thiophene moiety essential for biological activity . This enables the creation of chemical probes to study the mechanism of action of thiophen-2-yl-pyrimidines, a class identified as potent and selective microtubule-active agents in parasitic flatworms [1].

Procurement & Inventory Management: A Strategic Stock Item for Synthetic Laboratories

Due to its balanced reactivity (more active than chloro, less costly and more stable than iodo) and established purity specifications, 4-Bromo-6-(thiophen-2-yl)pyrimidine represents a prudent inventory choice for any laboratory engaged in heterocyclic or medicinal chemistry. Its CAS registry (1086382-29-7) ensures unambiguous sourcing and regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(thiophen-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.